molecular formula C6H8FN3 B6205934 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine CAS No. 1246384-89-3

3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Cat. No.: B6205934
CAS No.: 1246384-89-3
M. Wt: 141.1
InChI Key:
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Description

“3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C6H8FN3 . It has an average mass of 141.146 Da and a monoisotopic mass of 141.070221 Da . It is a research use only compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. This ring is substituted at the 3-position with a cyclopropyl group and at the 4-position with a fluorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds .

Mechanism of Action

Target of Action

Similar compounds have been reported to target discoidin domain receptors (ddr) in anti-fibrosis treatment .

Mode of Action

It’s suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions

Biochemical Pathways

It’s plausible that the compound could influence pathways related to its targets, such as the ddr signaling pathway .

Pharmacokinetics

The compound is slightly soluble in water , which may affect its bioavailability.

Result of Action

Similar compounds have shown antifungal activity against certain strains

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dark place under an inert atmosphere . Other factors such as temperature, pH, and the presence of other substances could also affect the compound’s action.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "4-fluoro-3-nitrobenzoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with 4-fluoro-3-nitrobenzoic acid in ethanol and water, in the presence of hydrochloric acid, to form the corresponding amide intermediate.", "Step 2: The nitro group of the amide intermediate is reduced to an amino group using sodium borohydride in ethanol and water.", "Step 3: The resulting amine intermediate is cyclized by treatment with sodium hydroxide in ethanol and water, to form 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine." ] }

CAS No.

1246384-89-3

Molecular Formula

C6H8FN3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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